Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a bromopyridine moiety, and a hydroxypiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. The tert-butyl group is introduced through tert-butylation reactions, often using tert-butyl chloroformate as a reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromopyridine moiety can be reduced to form pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, potentially modulating their activity. The hydroxypiperidine structure may also play a role in its biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Tert-butyl 4-(3-bromo-5-methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate: Contains a methoxycarbonyl group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
Tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the hydroxyl group and the bromopyridine moiety.
Properties
Molecular Formula |
C15H21BrN2O3 |
---|---|
Molecular Weight |
357.24 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O3/c1-14(2,3)21-13(19)18-8-6-15(20,7-9-18)12-5-4-11(16)10-17-12/h4-5,10,20H,6-9H2,1-3H3 |
InChI Key |
UVZMTFSEJCAADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.